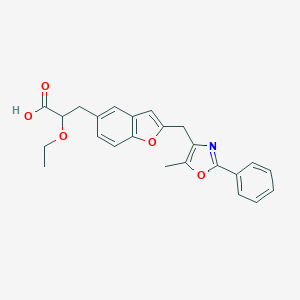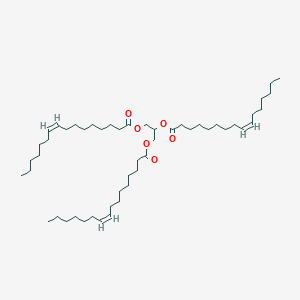
2-Ethoxy-3-(2-((5-methyl-2-phenyloxazol-4-yl)methyl)benzofuran-5-yl)propionic acid
Vue d'ensemble
Description
“2-Ethoxy-3-(2-((5-methyl-2-phenyloxazol-4-yl)methyl)benzofuran-5-yl)propionic acid” is a chemical compound . Unfortunately, there is limited information available about this specific compound in the current literature.
Synthesis Analysis
The synthesis of “2-Ethoxy-3-(2-((5-methyl-2-phenyloxazol-4-yl)methyl)benzofuran-5-yl)propionic acid” is not well-documented in the literature. Therefore, a detailed synthesis analysis cannot be provided at this time .Chemical Reactions Analysis
There is currently no available information on the chemical reactions involving “2-Ethoxy-3-(2-((5-methyl-2-phenyloxazol-4-yl)methyl)benzofuran-5-yl)propionic acid” in the literature .Applications De Recherche Scientifique
Peroxisome Proliferator-Activated Receptor Gamma Agonists
- This compound has shown potential as a peroxisome proliferator-activated receptor gamma (PPARgamma) agonist, useful in the treatment of type 2 diabetes. Specific analogs of this compound exhibited antidiabetic activity in rodent models (Cobb et al., 1998).
Synthesis Optimization
- Research focused on the synthesis of related compounds to optimize their solubility and potency as PPARgamma agonists. This involved modifications of the phenyl alkyl ether moiety (Collins et al., 1998).
Development of Potent PPARgamma Agonists
- The compound's synthesis was a key part of developing potent PPARgamma agonists, with the synthesis process designed to facilitate easy isolation of the product (Reynolds & Hermitage, 2001).
Antiproliferative Activity
- Some derivatives of this compound have been synthesized and tested for antiproliferative activity against various cancer cell lines, demonstrating significant effects in certain concentrations (Božić et al., 2017).
Role in Synthesis of Other Compounds
- The compound and its derivatives have also played a role in the synthesis of other pharmacologically relevant compounds, like CCR5 antagonists and other benzofuran derivatives (Ikemoto et al., 2005), (Cornforth & Ming-hui, 1990).
Imaging Cerebral β-Amyloid Plaques
- Novel derivatives were evaluated as potential probes for imaging cerebral β-amyloid plaques in Alzheimer's disease using PET imaging (Cui et al., 2012).
Other Applications
- The compound has also been a part of research in other areas like the synthesis of quinoline derivatives (Gao et al., 2011) and the study of triazolylindole derivatives for antifungal activity (Singh & Vedi, 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Given the limited information available on “2-Ethoxy-3-(2-((5-methyl-2-phenyloxazol-4-yl)methyl)benzofuran-5-yl)propionic acid”, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would greatly contribute to our understanding of this compound .
Propriétés
IUPAC Name |
2-ethoxy-3-[2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1-benzofuran-5-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO5/c1-3-28-22(24(26)27)12-16-9-10-21-18(11-16)13-19(30-21)14-20-15(2)29-23(25-20)17-7-5-4-6-8-17/h4-11,13,22H,3,12,14H2,1-2H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYOSGHBKZWAMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC1=CC2=C(C=C1)OC(=C2)CC3=C(OC(=N3)C4=CC=CC=C4)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10930708 | |
| Record name | 2-Ethoxy-3-{2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1-benzofuran-5-yl}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10930708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-3-(2-((5-methyl-2-phenyloxazol-4-yl)methyl)benzofuran-5-yl)propionic acid | |
CAS RN |
140129-67-5 | |
| Record name | 2-EMPO-BFPA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140129675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethoxy-3-{2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1-benzofuran-5-yl}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10930708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(E)-3-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-2-propenenitrile](/img/structure/B151965.png)



![naphthalen-2-yl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B151975.png)

